Cas no 67935-18-6 (4-(2-Hydroxyphenyl)morpholin-3-one)

4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic compound featuring a morpholinone core substituted with a 2-hydroxyphenyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both hydroxyl and carbonyl functionalities allows for versatile derivatization, enabling the formation of complex molecular architectures. Its stability under various reaction conditions enhances its utility in multi-step synthetic routes. Additionally, the compound's potential chelating properties may be leveraged in coordination chemistry. High purity grades ensure consistent performance in research and industrial processes.
4-(2-Hydroxyphenyl)morpholin-3-one structure
67935-18-6 structure
商品名:4-(2-Hydroxyphenyl)morpholin-3-one
CAS番号:67935-18-6
MF:C10H11NO3
メガワット:193.199242830276
CID:5738788
PubChem ID:12416519

4-(2-Hydroxyphenyl)morpholin-3-one 化学的及び物理的性質

名前と識別子

    • 4-(2-HYDROXYPHENYL)MORPHOLIN-3-ONE
    • 67935-18-6
    • EN300-1086077
    • 3-Morpholinone, 4-(2-hydroxyphenyl)-
    • 4-(2-Hydroxyphenyl)morpholin-3-one
    • インチ: 1S/C10H11NO3/c12-9-4-2-1-3-8(9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2
    • InChIKey: GICVWGRVDQBBFX-UHFFFAOYSA-N
    • ほほえんだ: O1CC(N(C2C=CC=CC=2O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 193.07389321g/mol
  • どういたいしつりょう: 193.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 49.8Ų

4-(2-Hydroxyphenyl)morpholin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1086077-5g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1086077-5.0g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6
5g
$3355.0 2023-06-10
Enamine
EN300-1086077-0.1g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1086077-1.0g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6
1g
$1157.0 2023-06-10
Enamine
EN300-1086077-10g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1086077-1g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
1g
$770.0 2023-10-27
Enamine
EN300-1086077-0.25g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1086077-2.5g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1086077-0.05g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1086077-0.5g
4-(2-hydroxyphenyl)morpholin-3-one
67935-18-6 95%
0.5g
$739.0 2023-10-27

4-(2-Hydroxyphenyl)morpholin-3-one 関連文献

4-(2-Hydroxyphenyl)morpholin-3-oneに関する追加情報

Chemical Profile of 4-(2-Hydroxyphenyl)morpholin-3-one (CAS No: 67935-18-6)

4-(2-Hydroxyphenyl)morpholin-3-one, identified by its Chemical Abstracts Service (CAS) number 67935-18-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a morpholine core linked to a hydroxyphenyl group, has garnered attention due to its structural features and potential biological activities. The presence of both hydroxyl and morpholine functionalities makes it a versatile scaffold for further derivatization, enabling the exploration of novel pharmacophores in drug discovery.

The chemical structure of 4-(2-Hydroxyphenyl)morpholin-3-one can be described as an aromatic ring substituted with a hydroxyl group and an amine derivative attached to a morpholine ring. This configuration suggests potential interactions with biological targets, including enzymes and receptors, which are critical for therapeutic intervention. The morpholine moiety, known for its stability and bioavailability-enhancing properties, often plays a pivotal role in medicinal chemistry by improving solubility and metabolic profiles of drug candidates.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. The scaffold of 4-(2-Hydroxyphenyl)morpholin-3-one has been explored in several studies as a basis for designing compounds with potential applications in oncology, inflammation, and neurodegenerative diseases. For instance, modifications to the hydroxyl group or the morpholine ring have led to derivatives that exhibit inhibitory activity against specific kinases or enzymes implicated in disease pathways.

One of the most compelling aspects of 4-(2-Hydroxyphenyl)morpholin-3-one is its adaptability in synthetic chemistry. Researchers have leveraged this compound as a precursor for generating libraries of analogs through various functional group transformations. These include etherification, sulfation, or carboxylation of the aromatic ring, as well as N-alkylation or N-substitution of the morpholine nitrogen. Such modifications have not only expanded the chemical diversity but also provided insights into structure-activity relationships (SAR) that guide the optimization process.

The pharmacological evaluation of 4-(2-Hydroxyphenyl)morpholin-3-one and its derivatives has revealed several promising leads. In preclinical studies, certain analogs have demonstrated efficacy in models of inflammation by modulating cytokine production or inhibiting inflammatory cascades. Additionally, some derivatives have shown potential in addressing neuroinflammatory conditions by targeting microglial activation pathways. These findings underscore the compound's significance as a tool compound in drug discovery pipelines targeting neurological disorders.

The synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic routes often begin with readily available aromatic precursors such as 2-hydroxybenzaldehyde or 2-hydroxyaniline, followed by condensation reactions with morpholine derivatives under controlled conditions. Advances in catalytic methods have further streamlined these processes, enabling scalable production suitable for both academic research and industrial applications.

The analytical characterization of 4-(2-Hydroxyphenyl)morpholin-3-one is critical to ensure its identity and purity before biological testing. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity. Additionally, X-ray crystallography has been utilized to determine the solid-state structure of this compound, providing valuable insights into its conformational preferences and intermolecular interactions.

Computational studies have also played a pivotal role in understanding the behavior of 4-(2-Hydroxyphenyl)morpholin-3-one both in vitro and in silico. Molecular docking simulations have been used to predict binding affinities with potential target proteins, while quantum mechanical calculations have offered insights into its electronic properties and reactivity. These computational approaches complement experimental data by providing rapid screening tools for hit identification and lead optimization.

The future directions for research involving 4-(2-Hydroxyphenyl)morpholin-3-one are multifaceted. Exploration into its role as a scaffold for antiviral agents has emerged as a particularly active area due to the ongoing need for novel therapeutics against emerging pathogens. Furthermore, investigating its interactions with metal ions has opened new avenues for developing metallodrugs that could address metalloprotein targets implicated in various diseases.

In conclusion,4-(2-Hydroxyphenyl)morpholin-3-one (CAS No: 67935-18-6) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of functional groups offers opportunities for designing molecules with tailored biological activities. As advancements continue in synthetic methodologies and computational techniques,this compound will remain at the forefront of medicinal chemistry efforts aimed at addressing unmet medical needs across multiple therapeutic domains.

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